An In-depth Technical Guide to the Physical Properties of 5-Bromobenzo[b]thiophene-2-carbonitrile
An In-depth Technical Guide to the Physical Properties of 5-Bromobenzo[b]thiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromobenzo[b]thiophene-2-carbonitrile is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. Its rigid, planar structure, coupled with the presence of a reactive bromine atom and a cyano group, makes it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The benzo[b]thiophene core is a prominent feature in a variety of biologically active compounds, and the specific substitution pattern of this molecule offers multiple avenues for further chemical modification.
This guide provides a comprehensive overview of the known and predicted physical properties of 5-Bromobenzo[b]thiophene-2-carbonitrile. As a senior application scientist, the following sections are structured to deliver not just data, but also the scientific context and experimental methodologies crucial for its practical application in a research and development setting.
Core Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of 5-Bromobenzo[b]thiophene-2-carbonitrile is presented below. It is critical to note that while some properties are well-established, others, such as the melting and boiling points, are based on predictions and await experimental verification.
| Property | Value | Source |
| Chemical Formula | C₉H₄BrNS | 1[2], 3[4] |
| Molecular Weight | 238.11 g/mol | 5[5], 6[6] |
| CAS Number | 38251-66-0 | 5[5], 6[6], 7 |
| Appearance | Solid (Predicted) | 1[2] |
| Melting Point | Data not available | 3[4] |
| Boiling Point | Data not available | 3[4] |
| Solubility in Water | Insoluble (Predicted) | 1[2] |
| Solubility in Organic Solvents | Soluble in common organic solvents (Predicted) | 1[2] |
Experimental Determination of Physical Properties
The following section details standardized protocols for the experimental determination of key physical properties. These methodologies are designed to be self-validating and are grounded in established laboratory practices.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.
Protocol:
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Sample Preparation: A small amount of finely powdered 5-Bromobenzo[b]thiophene-2-carbonitrile is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
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Heating: The sample is heated at a controlled rate (approximately 1-2°C per minute) as it approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
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Reporting: The melting point is reported as the range T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Understanding the solubility profile of 5-Bromobenzo[b]thiophene-2-carbonitrile is essential for its use in synthesis, purification, and formulation. A systematic approach is employed to characterize its solubility in a range of common laboratory solvents.
Protocol:
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Initial Screening: A small, accurately weighed amount of the compound (e.g., 10 mg) is added to a test tube containing a measured volume of solvent (e.g., 1 mL).
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Agitation: The mixture is vortexed or shaken vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature).
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Observation: The mixture is visually inspected for the presence of undissolved solid.
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Classification: The solubility is classified as:
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Soluble: No undissolved solid is visible.
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Partially Soluble: Some, but not all, of the solid has dissolved.
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Insoluble: The solid remains largely undissolved.
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Solvent Panel: This procedure is repeated for a panel of solvents of varying polarity, such as water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.
Caption: Workflow for Solubility Assessment.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy Protocol:
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Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Expected ¹H NMR Spectral Features: The spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the benzo[b]thiophene ring system will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with neighboring protons.
¹³C NMR Spectroscopy Protocol:
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Sample Preparation: A more concentrated sample (20-50 mg) is typically required.
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Data Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling.
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Data Processing: Similar to ¹H NMR, the data is processed, and chemical shifts are referenced.
Expected ¹³C NMR Spectral Features: The spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The carbons of the aromatic rings will resonate in the region of 120-140 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Protocol:
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Sample Preparation: For a solid sample, a small amount is typically mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
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Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded, followed by the spectrum of the sample.
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Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands.
Expected FTIR Spectral Features:
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C≡N stretch: A sharp, intense absorption band around 2220-2240 cm⁻¹.
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Aromatic C-H stretch: Bands above 3000 cm⁻¹.
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Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
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C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Protocol:
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
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Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
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Detection: The abundance of each ion is measured.
Expected Mass Spectrum Features: The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the compound (approximately 237 and 239 in a roughly 1:1 ratio, characteristic of the presence of a single bromine atom due to its isotopic distribution). Fragmentation patterns would involve the loss of bromine, the cyano group, and cleavage of the thiophene ring.
Conclusion
5-Bromobenzo[b]thiophene-2-carbonitrile is a compound with significant potential in synthetic and medicinal chemistry. While a complete, experimentally verified set of its physical properties is not yet available in the public literature, this guide provides a solid foundation based on established chemical principles and data from closely related structures. The detailed protocols for experimental determination offer a clear pathway for researchers to obtain the necessary data for their specific applications. As research into this and similar molecules continues, a more complete understanding of their physicochemical properties will undoubtedly emerge, further enabling their application in the development of novel materials and therapeutics.
References
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Bouling Chemical Co., Limited. 5-Bromobenzo[B]Thiophene-2-Carbonitrile | Properties, Uses, Safety Data & Supplier China. Available at: [Link]
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MSDS of 5-Bromobenzo[b]thiophene-2-carbonitrile. Available at: [Link]
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Porphyrin Systems. 5-Bromobenzo[b]thiophene-2-carbonitrile. Available at: [Link]
Sources
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